molecular formula C21H17ClN2O3 B3741374 N,N-dibenzyl-4-chloro-2-nitrobenzamide

N,N-dibenzyl-4-chloro-2-nitrobenzamide

Cat. No.: B3741374
M. Wt: 380.8 g/mol
InChI Key: NAUKFAQOBSILGU-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-chloro-2-nitrobenzamide is a benzamide derivative characterized by a central benzene ring substituted with a chlorine atom at the 4-position and a nitro group at the 2-position. The amide nitrogen is further substituted with two benzyl groups, conferring steric bulk and influencing the compound’s physicochemical properties.

Properties

IUPAC Name

N,N-dibenzyl-4-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c22-18-11-12-19(20(13-18)24(26)27)21(25)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUKFAQOBSILGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-chloro-2-nitrobenzamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dibenzyl-4-chloro-2-nitrobenzamide is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Benzamide derivatives with chloro and nitro substituents are widely studied for their structural diversity and functional properties. Below is a comparative analysis of N,N-dibenzyl-4-chloro-2-nitrobenzamide with analogous compounds, focusing on structural features, synthesis, and crystallographic data.

Structural Comparison
Compound Name Substituents on Benzamide Core N-Substituents Key Structural Features
This compound 4-Cl, 2-NO₂ Dibenzyl High steric bulk, electron-deficient ring
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂ 3-Chlorophenethyl Flexible phenethyl chain, moderate lipophilicity
N,N-Dicyclohexyl-4-nitrobenzamide 4-NO₂ Dicyclohexyl Cycloaliphatic substituents, increased hydrophobicity
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Cl 2-Methoxyphenyl Electron-donating methoxy group, planar structure
N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide 2-NO₂, 5-Cl (on aniline ring) None (primary amide) Dual nitro groups, intermolecular hydrogen bonding

Key Observations :

  • Steric Effects : The dibenzyl groups in this compound impose significant steric hindrance compared to smaller N-substituents (e.g., phenethyl or methoxyphenyl). This likely reduces intermolecular interactions, affecting solubility and crystallization .
  • Electronic Effects: The 4-chloro-2-nitro substitution pattern creates a strongly electron-deficient aromatic ring, enhancing electrophilic reactivity compared to mono-substituted analogs like N-(3-chlorophenethyl)-4-nitrobenzamide .
Crystallographic and Spectral Data
Compound Name Crystallographic Features Spectral Data Highlights
This compound No crystal structure reported; steric effects may preclude easy crystallization. Presumed IR peaks: ~1680 cm⁻¹ (C=O), ~1520 cm⁻¹ (NO₂) .
N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide Planar structure with intermolecular N–H···O hydrogen bonds . ¹H NMR: δ 8.5–7.5 ppm (aromatic protons), δ 10.2 ppm (amide N–H) .
4-Chloro-N-(2-methoxyphenyl)benzamide Dihedral angle of 84.3° between benzene rings; weak C–H···O interactions . ¹³C NMR: δ 165 ppm (C=O), δ 55 ppm (OCH₃) .

Notable Trends:

  • Crystallinity : Compounds with hydrogen-bonding capacity (e.g., primary amides) exhibit better-defined crystal structures than tertiary amides like N,N-dibenzyl derivatives .
  • Substituent Influence : Bulky N-substituents (e.g., dibenzyl, dicyclohexyl) correlate with reduced solubility in polar solvents, as seen in N,N-dicyclohexyl-4-nitrobenzamide .

Data Gaps :

  • Experimental data on solubility, melting point, and biological activity are lacking.
  • High-resolution crystallographic studies are needed to confirm conformational preferences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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